2-Propyl-4,7-dihydro-1,3-dioxepine

Vue d'ensemble

Description

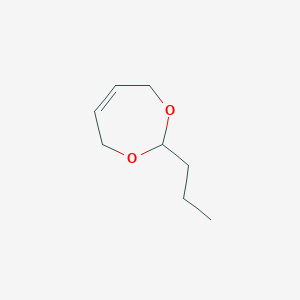

2-Propyl-4,7-dihydro-1,3-dioxepine is an organic compound with the molecular formula C8H14O2. It is a colorless liquid with a density of approximately 0.92 g/cm³ and a boiling point of around 163-167°C . This compound is part of the 1,3-dioxepine family, which are heterocyclic compounds containing a seven-membered ring with two oxygen atoms.

Méthodes De Préparation

2-Propyl-4,7-dihydro-1,3-dioxepine can be synthesized through various chemical methods. One common preparation involves the reaction of the corresponding bromoalkane with ethylene oxide . Another method includes the use of Rh(II) and Sm(III) relay catalytic systems for asymmetric synthesis, which involves a three-component tandem [4 + 3]-cycloaddition . This method is highly efficient and can yield up to 97% of the desired product with 99% enantiomeric excess.

Analyse Des Réactions Chimiques

2-Propyl-4,7-dihydro-1,3-dioxepine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized with molecular oxygen in the presence of an initiator like azodiisobutyronitrile (AIBN) to form various oxidation products . It can also react with nitryl chloride in chloroform to produce a mixture of 5-chloro-6-nitro-dioxepans and 5,6-dichloro-dioxepans . Common reagents used in these reactions include molecular oxygen, nitryl chloride, and AIBN.

Applications De Recherche Scientifique

Synthesis of Biologically Active Compounds

2-Propyl-4,7-dihydro-1,3-dioxepine is primarily used as an intermediate in the synthesis of biologically active organic compounds. Its structure allows it to participate in various chemical reactions that lead to the formation of complex molecules relevant in medicinal chemistry .

Material Science

The compound serves as a precursor in the development of polymers and coating materials due to its reactive dioxepine structure. Its ability to undergo oxidation and substitution reactions makes it valuable in creating new materials with desirable properties .

Fragrance Composition

The aromatic properties of derivatives of this compound have led to its exploration as a fragrance ingredient. It is used in cosmetic products and cleaning agents due to its pleasant scent profile .

Case Study 1: Biochemical Pathways

Research indicates that derivatives of dioxepines can significantly influence cellular processes such as signaling pathways and gene expression. The compound's oxidation process interacts with enzymes and proteins within biological systems, suggesting potential therapeutic applications .

Case Study 2: Polymer Development

In material science research, this compound has been utilized in synthesizing novel polymers that exhibit enhanced mechanical properties and thermal stability. These advancements are crucial for developing advanced materials for industrial applications .

Mécanisme D'action

The mechanism of action of 2-Propyl-4,7-dihydro-1,3-dioxepine involves the initiation of oxidation by molecular oxygen. During this process, the peroxyl radical abstracts a hydrogen atom from the cycloolefin, leading to the continuation of the oxidation chain . This mechanism is crucial for understanding the compound’s reactivity and stability under various conditions.

Comparaison Avec Des Composés Similaires

2-Propyl-4,7-dihydro-1,3-dioxepine is similar to other 1,3-dioxepine derivatives, such as 2-isopropyl-4,7-dihydro-1,3-dioxepine and cis-4,7-dihydro-1,3-dioxepin . These compounds share similar structural features and reactivity patterns. this compound is unique due to its specific substituent, which can influence its physical properties and reactivity. For example, the propyl group in this compound may affect its solubility and boiling point compared to its isopropyl and cis-derivatives.

Activité Biologique

2-Propyl-4,7-dihydro-1,3-dioxepine is a compound with significant biological activity, primarily recognized for its role in the synthesis of various biologically active organic compounds. This article delves into its biological mechanisms, effects on cellular processes, and potential applications in scientific research.

This compound can be synthesized efficiently using butyraldehyde and (cis)-2-butene-1,4-diol in the presence of citric acid as a catalyst. This method yields up to 92% under optimized conditions, highlighting its effectiveness as a synthetic route .

Target of Action

The compound primarily targets oxidation processes within biological systems. It is involved in the oxidation of cycloolefins and participates in the formation of optically active aldehydes through hydroformylation reactions .

Mode of Action

The oxidation process initiated by this compound leads to the generation of peroxyl radicals, which can influence various biochemical pathways . This initiated oxidation is crucial for its interaction with cellular components.

Biochemical Pathways

This compound plays a pivotal role in several metabolic pathways:

- Synthesis of Biologically Active Molecules : It facilitates the formation of complex organic molecules and optically active aldehydes.

- Cell Signaling : The compound modulates cell signaling pathways and gene expression, impacting cellular metabolism .

Influence on Cellular Processes

The compound's interaction with lipid bilayers affects the stability and function of cellular membranes. It has been shown to influence:

- Gene Expression : Modulation of transcription factors leading to altered gene expression profiles.

- Metabolic Pathways : Regulation of enzyme activities that are critical for metabolic homeostasis .

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary with dosage. Lower doses may enhance beneficial biochemical reactions without significant adverse effects .

Pharmacokinetics

The pharmacokinetic profile includes:

- Solubility : The compound is soluble in most organic solvents.

- Transport and Distribution : It interacts with specific transporters and binding proteins that influence its distribution within tissues .

Case Studies and Research Findings

Several studies have explored the biological activity of derivatives related to this compound:

- Anticancer Activity : Derivatives have been tested for their anticancer properties. For instance, certain tetrahydroquinoline analogues derived from similar structures exhibited low micromolar inhibition against various cancer cell lines .

- Biological Activity in Different Conditions : The compound's effects were evaluated across varying temperatures and oxidative conditions to understand its stability and reactivity over time .

Propriétés

IUPAC Name |

2-propyl-4,7-dihydro-1,3-dioxepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-2-5-8-9-6-3-4-7-10-8/h3-4,8H,2,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTBWJOYERVBCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1OCC=CCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60293875 | |

| Record name | 2-propyl-4,7-dihydro-1,3-dioxepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4469-34-5 | |

| Record name | NSC92757 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-propyl-4,7-dihydro-1,3-dioxepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the most efficient synthetic method for producing 2-Propyl-4,7-dihydro-1,3-dioxepine?

A: The research highlights a synthetic method utilizing citric acid as a catalyst for the condensation reaction between butyraldehyde and (cis)-2-butene-1,4-diol to produce this compound []. This method boasts a yield of up to 92% under optimized conditions, making it a highly efficient approach.

Q2: What are the optimal conditions for this synthesis using citric acid as a catalyst?

A: The research identifies the following optimal reaction conditions []:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.